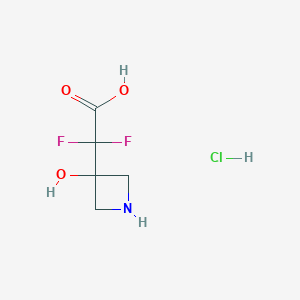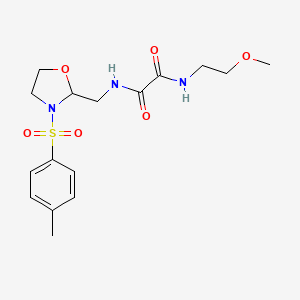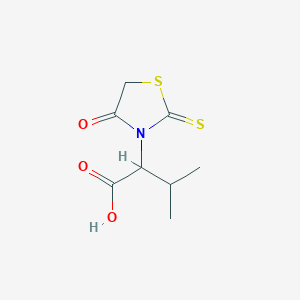![molecular formula C11H19NO5 B2923013 (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid CAS No. 1932459-38-5](/img/structure/B2923013.png)
(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of amino acid derivative, which contains an oxolane (a five-membered ring containing an oxygen atom) and a carboxylic acid group. The presence of the carboxylic acid group suggests that this compound could participate in reactions typical of carboxylic acids, such as esterification or amide formation .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an oxolane ring, a carboxylic acid group, and a protected amino group. The stereochemistry is indicated by the (2S,3S) notation, which means that the 2nd and 3rd carbon atoms in the compound have S (from Latin sinister, left) configuration .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound could undergo a variety of chemical reactions. For example, the carboxylic acid group could react with alcohols to form esters, or with amines to form amides . The Boc-protected amino group could be deprotected under acidic conditions to reveal a free amino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups (like the carboxylic acid) would likely make it soluble in polar solvents .Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid involves the protection of the carboxylic acid group, followed by the formation of the oxolane ring and the introduction of the amino group. The final step involves the deprotection of the carboxylic acid group.", "Starting Materials": [ "2-methylpropan-2-ol", "2-bromoacetic acid", "triethylamine", "diisopropylcarbodiimide", "N-hydroxysuccinimide", "2-aminoethanol", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Protection of carboxylic acid group using acetic anhydride and triethylamine", "Formation of oxolane ring by reaction of protected carboxylic acid with 2-aminoethanol in the presence of diisopropylcarbodiimide and N-hydroxysuccinimide", "Introduction of amino group by reaction of oxolane intermediate with 2-methylpropan-2-ol in the presence of hydrochloric acid", "Deprotection of carboxylic acid group using sodium hydroxide and ethanol" ] } | |
Numéro CAS |
1932459-38-5 |
Formule moléculaire |
C11H19NO5 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-16-8(7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Clé InChI |
DBSNKSRKAWXFCQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1CCOC1C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCOC1C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2922932.png)
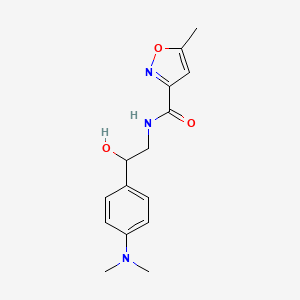

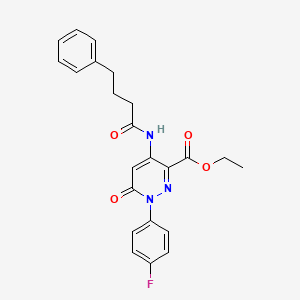

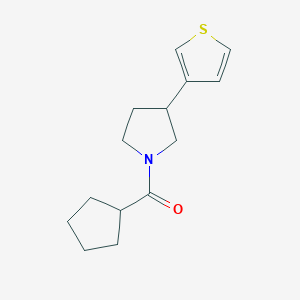
![N-[1-(2-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2922939.png)
![2-oxo-1-phenyl-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl acetate](/img/structure/B2922940.png)
![N-(3-chloro-4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2922943.png)
![1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)
